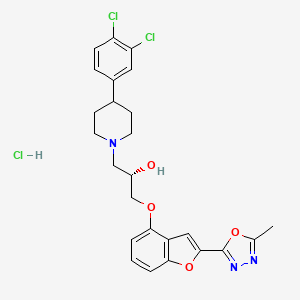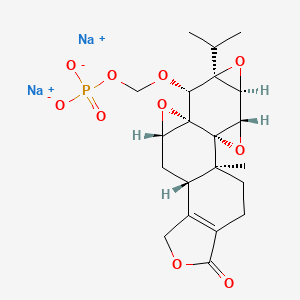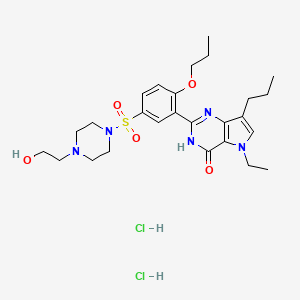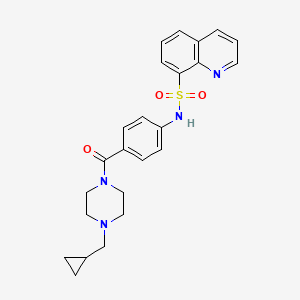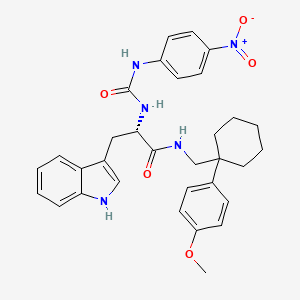
(S)-3-(1H-吲哚-3-基)-N-((1-(4-甲氧基苯基)环己基)甲基)-2-(3-(4-硝基苯基)脲基)丙酰胺
描述
ML-18 is a non-peptide bombesin receptor subtype 3 (BB3) antagonist that inhibits [125I]BA1 binding to NCI-H1299 lung cancer cells transfected with human BB3 receptors (IC50 = 4.8 μM). It is selective for BB3 over the gastrin releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) with IC50 values of 16 and >100 μM, respectively, in a radioligand binding assay. ML-18 (16 μM) reversibly inhibits BA1-induced increases in cytosolic calcium in NCI-H1299 cells. It also inhibits BA1-induced phosphorylation of ERK and EGFR and reduces proliferation of NCI-H1299 cells.
ML18 is Bombesin receptor subtype 3 (BRS-3) antagonist (IC50 = 4.8 μM). ML-18 inhibits lung cancer growth. ML-18 inhibited the proliferation of lung cancer cells. ML-18 is a nonpeptide BRS-3 antagonist that should serve as a template to improve potency and selectivity.
科学研究应用
在炎症反应和甲酰肽受体中的作用
- 该化合物因其与甲酰肽受体 (FPR) 的相互作用而被探索用于炎症反应,甲酰肽受体在介导炎症反应中至关重要。它已被用于合成手性脲基丙酰胺衍生物,作为甲酰肽受体-2 (FPR2) 的有效且选择性激动剂,该激动剂可能被用于解决病理性炎症反应。这些衍生物的合成和生物学评估显示出有希望的类药物特性,可用于控制炎症 (Lacivita 等人,2015 年)。
对肺癌细胞增殖的拮抗作用
- 研究表明,与该化合物结构相关的某些胃泌素释放肽受体非肽拮抗剂已有效抑制肺癌细胞的增殖。这些发现表明在癌症治疗学的发展中具有潜在应用,特别是针对肺癌 (Moody 等人,2003 年)。
免疫抑制活性
- 该化合物已用于合成 N-芳基-3-(吲哚-3-基)丙酰胺,其表现出显着的免疫抑制活性。这凸显了其在开发治疗免疫抑制有益的疾病(如器官移植或自身免疫性疾病)方面的潜力 (Giraud 等人,2010 年)。
抑制 C6 细胞增殖
- 一些研究表明,类似的非肽神经介导素 B 受体拮抗剂抑制 C6 细胞的增殖,表明在神经学研究或癌症治疗中具有潜在应用 (Moody 等人,2000 年)。
作用机制
Target of Action
ML-18, also known as GTPL8505 or (S)-3-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)cyclohexyl)methyl)-2-(3-(4-nitrophenyl)ureido)propanamide, is primarily a non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is a G-protein coupled receptor (GPCR) that belongs to the Bombesin (BB) family of peptides .
Mode of Action
ML-18 inhibits the specific binding of the peptide BA1 to BRS-3 in lung cancer cells . It does this with an IC50 value of 4.8 μM, indicating a moderate affinity for the receptor . It binds with lower affinity to the gastrin-releasing peptide receptor (grpr) and neuromedin b receptor (nmbr), with ic50 values of 16 and more than 100 μm, respectively .
Biochemical Pathways
It is known that the inhibition of ba1 binding to brs-3 by ml-18 can affect downstream signaling pathways, including the elevation of cytosolic calcium levels .
Result of Action
ML-18 has been shown to inhibit the growth of lung cancer cells . It does this by inhibiting the ability of BA1 to elevate cytosolic calcium levels in a reversible manner . Additionally, ML-18 inhibits the ability of BA1 to induce tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) in lung cancer cells .
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVJNCYOSFDGC-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



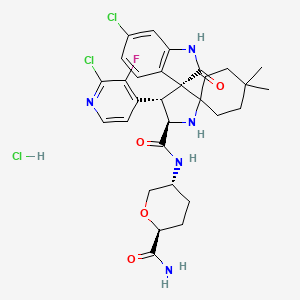
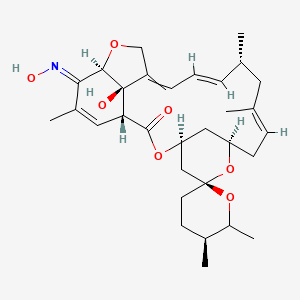
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
